3-[4-(trifluoromethyl)phenyl]-N-[(3,4,5-trimethoxyphenyl)methyl]-1,2,4-oxadiazole-5-carboxamide
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Overview
Description
3-[4-(trifluoromethyl)phenyl]-N-[(3,4,5-trimethoxyphenyl)methyl]-1,2,4-oxadiazole-5-carboxamide is a synthetic organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
The synthesis of 3-[4-(trifluoromethyl)phenyl]-N-[(3,4,5-trimethoxyphenyl)methyl]-1,2,4-oxadiazole-5-carboxamide typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors, such as hydrazides and carboxylic acids, under acidic or basic conditions.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents, such as trifluoromethyl iodide or trifluoromethyl sulfonates, in the presence of a base.
Attachment of the trimethoxyphenyl group: This can be accomplished through various coupling reactions, such as Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boronic acids.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, such as using more efficient catalysts or alternative reaction conditions.
Chemical Reactions Analysis
3-[4-(trifluoromethyl)phenyl]-N-[(3,4,5-trimethoxyphenyl)methyl]-1,2,4-oxadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding oxides.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.
Substitution: The trifluoromethyl and trimethoxyphenyl groups can participate in substitution reactions, such as nucleophilic aromatic substitution, under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, toluene), catalysts (e.g., palladium, copper), and bases (e.g., sodium hydroxide, potassium carbonate). Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-[4-(trifluoromethyl)phenyl]-N-[(3,4,5-trimethoxyphenyl)methyl]-1,2,4-oxadiazole-5-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: It is used in the development of agrochemicals, pharmaceuticals, and other industrial products.
Mechanism of Action
The mechanism of action of 3-[4-(trifluoromethyl)phenyl]-N-[(3,4,5-trimethoxyphenyl)methyl]-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl and trimethoxyphenyl groups contribute to its binding affinity and selectivity towards these targets. The compound may exert its effects through various mechanisms, such as inhibition of enzymes, modulation of receptor activity, or interference with cellular processes.
Comparison with Similar Compounds
3-[4-(trifluoromethyl)phenyl]-N-[(3,4,5-trimethoxyphenyl)methyl]-1,2,4-oxadiazole-5-carboxamide can be compared with other similar compounds, such as:
3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide: Lacks the trimethoxyphenyl group, which may result in different chemical properties and biological activities.
3-[4-(trifluoromethyl)phenyl]-N-[(3,4-dimethoxyphenyl)methyl]-1,2,4-oxadiazole-5-carboxamide: Contains a dimethoxyphenyl group instead of a trimethoxyphenyl group, which may affect its binding affinity and selectivity.
3-[4-(trifluoromethyl)phenyl]-N-[(3,4,5-trimethoxyphenyl)methyl]-1,2,4-thiadiazole-5-carboxamide: Contains a thiadiazole ring instead of an oxadiazole ring, which may influence its reactivity and stability.
The uniqueness of this compound lies in its specific combination of functional groups and ring structure, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C20H18F3N3O5 |
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Molecular Weight |
437.4 g/mol |
IUPAC Name |
3-[4-(trifluoromethyl)phenyl]-N-[(3,4,5-trimethoxyphenyl)methyl]-1,2,4-oxadiazole-5-carboxamide |
InChI |
InChI=1S/C20H18F3N3O5/c1-28-14-8-11(9-15(29-2)16(14)30-3)10-24-18(27)19-25-17(26-31-19)12-4-6-13(7-5-12)20(21,22)23/h4-9H,10H2,1-3H3,(H,24,27) |
InChI Key |
ITUUBPXJFRWPNV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CNC(=O)C2=NC(=NO2)C3=CC=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
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